Dichloromethanesulfonamide

Description

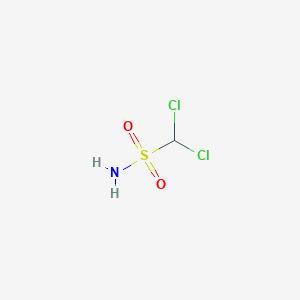

Structure

3D Structure

Properties

CAS No. |

64325-10-6 |

|---|---|

Molecular Formula |

CH3Cl2NO2S |

Molecular Weight |

164.01 g/mol |

IUPAC Name |

dichloromethanesulfonamide |

InChI |

InChI=1S/CH3Cl2NO2S/c2-1(3)7(4,5)6/h1H,(H2,4,5,6) |

InChI Key |

KGGPATRDOYEZAY-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)N)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichloromethanesulfonamide and Its Derivatives

Established Synthetic Routes to N,N-Dichloromethanesulfonamide

The preparation of N,N-dichloromethanesulfonamide typically proceeds through the direct chlorination of methanesulfonamide (B31651). This transformation requires a chlorinating agent capable of replacing the two hydrogen atoms of the primary sulfonamide with chlorine atoms.

A common and established method for the N-chlorination of sulfonamides involves the use of a chlorinating agent in an aqueous solution. While specific literature for the dichlorination of methanesulfonamide is not abundant, the synthesis of the analogous N,N-dichloro-p-toluenesulfonamide (Dichloramine-T) provides a well-documented precedent. This synthesis, first reported by Frederick Daniel Chattaway in 1905, utilizes bleaching powder (a mixture of calcium hypochlorite (B82951), calcium chloride, and calcium hydroxide) or chlorine gas as the chlorinating agent.

Adapting this established methodology to methanesulfonamide, the reaction would proceed as follows: Methanesulfonamide is treated with an excess of a chlorinating agent, such as sodium hypochlorite solution (household bleach), often in the presence of an acid to generate hypochlorous acid in situ. The reaction is typically carried out at or below room temperature to control the exothermicity of the reaction.

A plausible reaction scheme is presented below:

CH₃SO₂NH₂ + 2 NaOCl → CH₃SO₂NCl₂ + 2 NaOH

An alternative and widely used laboratory-scale chlorinating agent for N-chlorination is tert-butyl hypochlorite (t-BuOCl). This reagent offers the advantage of being soluble in organic solvents, allowing for reactions under non-aqueous conditions. The reaction of methanesulfonamide with at least two equivalents of t-BuOCl would be expected to yield N,N-dichloromethanesulfonamide. The reaction is typically performed in an inert solvent like carbon tetrachloride or chloroform.

| Starting Material | Reagent | Solvent | General Conditions |

| Methanesulfonamide | Sodium Hypochlorite (aq) | Water | Room temperature or below, acidic or neutral pH |

| Methanesulfonamide | tert-Butyl Hypochlorite | Carbon Tetrachloride | Anhydrous, room temperature or gentle heating |

Preparation of Substituted Dichloromethanesulfonamides

The synthesis of substituted dichloromethanesulfonamides can be approached in two primary ways: by starting with a substituted methanesulfonamide and then performing the dichlorination, or by attempting to functionalize the N,N-dichloromethanesulfonamide molecule itself, which can be challenging due to the reactivity of the N-Cl bonds.

The more common approach involves the preparation of a substituted methanesulfonamide followed by N-dichlorination. For instance, N-alkyl or N-aryl methanesulfonamides can be synthesized via the reaction of methanesulfonyl chloride with the corresponding primary amine. However, to obtain a dichlorinated product, the starting sulfonamide must be primary (unsubstituted on the nitrogen). Therefore, substitutions are typically made on the methyl group of methanesulfonamide. The synthesis of such substituted starting materials can be complex.

A general route to N-substituted arylsulfonamides involves the reaction of an aryl hydrocarbon with chlorosulfonic acid to produce an arylsulfonyl chloride, which is then reacted with an amine. While this is a common method for aromatic sulfonamides, the synthesis of aliphatic sulfonamides with specific substitutions on the carbon backbone often requires multi-step synthetic sequences.

Once the desired substituted primary sulfonamide is obtained, the N-dichlorination can be carried out using the methods described in section 2.1.

| General Approach | Description |

| Synthesis from Substituted Precursors | A substituted methanesulfonamide is first synthesized, followed by N-dichlorination using a suitable chlorinating agent. |

| Post-synthesis Functionalization | Direct functionalization of N,N-dichloromethanesulfonamide is less common and synthetically challenging due to the reactive N-Cl bonds. |

Methodological Advancements in Dichloromethanesulfonamide Synthesis

Recent advancements in synthetic chemistry have led to the development of novel reagents and methodologies for chlorination reactions, some of which could be applied to the synthesis of dichloromethanesulfonamides. These advancements often focus on improving safety, efficiency, and environmental friendliness.

One area of advancement is the development of new chlorinating agents. While traditional reagents like chlorine gas and hypochlorites are effective, they can be hazardous to handle. Newer reagents, sometimes developed for specific applications like the chlorination of arenes, offer alternative reactivity profiles and handling properties. thieme-connect.deresearchgate.net

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net Visible-light-mediated processes have been developed for the remote chlorination of aliphatic C-H bonds in sulfonamides. researchgate.net This type of methodology could potentially be adapted to introduce chlorine atoms at specific positions on the carbon backbone of a methanesulfonamide derivative prior to N-dichlorination.

Furthermore, advancements in catalytic methods for the N-arylation of sulfonamides, including photosensitized nickel catalysis, provide efficient routes to a wide range of N-aryl sulfonamide precursors. nih.govnih.gov While these methods are typically used to create C-N bonds, the development of novel catalytic systems is a continuing area of research that may yield more direct and selective methods for the synthesis of complex dichloromethanesulfonamides in the future.

Recent research has also explored the use of immobilized N-chloro-sulfonamides, which can act as a source of active chlorine. eu-jr.eu This technology is more focused on the application of these compounds as disinfectants rather than their synthesis, but it highlights the ongoing interest in N-chlorinated sulfonamides.

| Advancement | Description | Potential Application to Dichloromethanesulfonamide Synthesis |

| Novel Chlorinating Agents | Development of new reagents with improved safety and selectivity profiles. thieme-connect.deresearchgate.net | Could provide safer and more efficient alternatives to traditional chlorinating agents for the N-dichlorination of methanesulfonamide. |

| Photoredox Catalysis | Use of visible light to promote chemical reactions under mild conditions, including C-H chlorination. researchgate.net | Could enable the synthesis of specifically substituted methanesulfonamide precursors. |

| Advanced Catalytic Systems | Development of new catalysts for the formation of C-N bonds in sulfonamides. nih.govnih.gov | Could facilitate the synthesis of a broader range of substituted methanesulfonamide precursors. |

Mechanistic Investigations of Dichloromethanesulfonamide Reactivity

Copper-Initiated Decomposition Pathways of N,N-Dichloromethanesulfonamide

The interaction of N,N-dichloromethanesulfonamide with copper catalysts initiates a series of complex chemical transformations. Mechanistic studies have been pivotal in elucidating the reactive intermediates and pathways involved, distinguishing them from other known nitrogen-transfer reactions.

The copper-initiated decomposition of N,N-dihalosulfonamides, including N,N-dichloromethanesulfonamide, is understood to proceed through a mechanism involving nitrogen-centered radicals rather than discrete nitrene intermediates. oup.comnih.gov Copper salts can facilitate the single-electron oxidation of amine derivatives to generate resonance-stabilized aminyl radicals. nih.gov This process is central to copper-catalyzed radical relay mechanisms, which combine the regioselectivity of hydrogen atom transfer (HAT) with the versatility of copper-catalyzed cross-coupling. rsc.org

In the case of N,N-dichloromethanesulfonamide, the reaction with copper likely involves an initial reduction of the N-Cl bond by Cu(I) to generate a nitrogen-centered radical (CH₃SO₂NCl•) and Cu(II)Cl. This radical intermediate is key to the subsequent reaction steps. The formation of such radical species is a common feature in many copper-catalyzed amination and amidation reactions. nih.govepfl.ch The non-stereospecificity observed in the products of reactions with olefins further supports a radical-chain mechanism over a concerted nitrene addition. oup.com

A significant pathway in the copper-initiated decomposition of N,N-dichloromethanesulfonamide is α-elimination. oup.comoup.com This reaction, conducted in the presence of copper powder, leads to the formation of N-substituted methanesulfonamides and the parent methanesulfonamide (B31651). oup.com For instance, the reaction of N,N-dichloromethanesulfonamide with cyclohexene (B86901) in the presence of copper yields products derived from both addition to the double bond and allylic C-H insertion.

The product distribution from the reaction of N,N-dichloromethanesulfonamide with various substrates in the presence of copper provides insight into the α-elimination pathway. The table below summarizes the product yields from the reaction with cyclohexene.

| Product | Yield (%) |

|---|---|

| N-(2-Chlorocyclohexyl)methanesulfonamide | 35 |

| N-(3-Cyclohexenyl)methanesulfonamide | 15 |

| Methanesulfonamide | 45 |

| Cyclohexyl chloride | Trace |

| 3-Chlorocyclohexene | Trace |

Data sourced from studies on the copper-initiated decomposition of N,N-Dichloromethanesulfonamide. oup.com

The formation of a significant amount of methanesulfonamide alongside the N-substituted products is characteristic of the α-elimination mechanism. oup.com

The reactivity of N,N-dichloromethanesulfonamide in the presence of copper contrasts sharply with that expected from a free nitrene intermediate (methanesulfonylnitrene). oup.com Nitrene-mediated reactions, often generated photochemically or thermally from azides, typically involve direct insertion into C-H bonds or stereospecific addition to double bonds (aziridination). connectedpapers.comnih.govchemrxiv.org

For example, the photolysis of ethyl azidoformate generates ethoxycarbonylnitrene, which undergoes stereospecific addition to olefins, a hallmark of a singlet nitrene pathway. connectedpapers.com In contrast, the copper-catalyzed reaction of N,N-dichloromethanesulfonamide with olefins is not stereospecific, suggesting a stepwise radical mechanism rather than a concerted nitrene addition. oup.comoup.com Furthermore, the product ratios in copper-catalyzed reactions show a different selectivity for C-H insertion compared to classic nitrene reactions. The copper-initiated process favors addition to the double bond and abstraction-recombination pathways, which are characteristic of radical intermediates, rather than direct C-H insertion typical of nitrenes. oup.com This distinction provides compelling evidence that a free methanesulfonylnitrene is not a significant intermediate in these copper-catalyzed transformations.

Reactions Involving N-Halogenosulfonamide Anions

The anions derived from N-halogenosulfonamides are important reactive species, participating in various chemical transformations, including nucleophilic displacements.

Nucleophilic displacement reactions are fundamental processes where a nucleophile, an electron-rich species, forms a bond with an electrophile, displacing a leaving group. beilstein-journals.orgwikipedia.org The anions derived from sulfonamides can act as nucleophiles. While specific studies focusing solely on the anion of dichloromethanesulfonamide as a nucleophile are not extensively detailed in readily available literature, the principles of nucleophilic substitution can be applied. science.govnih.gov

Kinetic studies are crucial for elucidating reaction mechanisms and quantifying reactivity. fz-juelich.denih.gov Research on the reaction of N,N-dichloromethanesulfonamide with hydrogen peroxide has provided kinetic insights. researchgate.net In these studies, it was observed that the rate-determining step for related compounds like chloramine (B81541) T and N-chloromethanesulfonamide is the formation of the corresponding dichloro-compounds, which are the primary reactive species. researchgate.net This suggests that N,N-dichloromethanesulfonamide is itself a highly reactive species in oxidation reactions.

Kinetic parameters help in comparing the reactivity of different compounds. The table below presents a conceptual comparison of second-order rate constants for related nucleophilic substitution reactions, illustrating how structural changes affect reactivity. nih.govsemanticscholar.org

| Reactant | Nucleophile | Relative Rate Constant (krel) |

|---|---|---|

| Propachlor | Thiosulfate | 1.0 |

| Alachlor | Thiosulfate | 0.5 |

| α-Chlorothioacetanilide analog | Thiosulfate | ~20 |

This table is illustrative of kinetic data from related systems to provide context for N-halogenosulfonamide reactivity. nih.gov

These kinetic investigations, whether on oxidation reactions or nucleophilic substitutions, underscore the role of the N-halogenated functional group in governing the reactivity of the molecule. nih.govresearchgate.net

Reactivity Profiles and Transformative Chemistry of Dichloromethanesulfonamide

Carbon-Hydrogen Bond Functionalization Mediated by Dichloromethanesulfonamide

Information regarding the specific reactivity of dichloromethanesulfonamide in C-H bond functionalization, including its regioselectivity, stereoselectivity, and reactions with saturated hydrocarbons, ethers, and alcohols, could not be substantiated from the available search results. General principles of C-H activation have been studied for other sulfonamides, often requiring metal catalysts to direct the reaction. nih.govnih.govrsc.org Similarly, the oxidation of alcohols to aldehydes is a well-known transformation, but it is typically accomplished with a variety of other specific oxidizing agents. pitt.eduyoutube.comchemguide.co.uk

Generation of Singlet Oxygen from Dichloromethanesulfonamide and Hydrogen Peroxide

The reaction between N,N-dichloromethanesulfonamide and hydrogen peroxide has been identified as a chemical source of singlet oxygen (¹O₂). This process is of interest for its potential applications in synthesis and understanding oxidative processes.

Kinetic studies have been performed on the reaction of various N-chloro compounds with hydrogen peroxide, including N,N-dichloromethanesulfonamide. Research indicates that for related N-chlorosulfonamides, the rate-determining step involves the formation of the dichloro-compound, which is the primary reactive species with hydrogen peroxide. pitt.edu In the case of N,N-dichloromethanesulfonamide reacting with H₂O₂, studies using trapping agents have demonstrated that singlet oxygen is produced in what is described as an essentially quantitative yield. pitt.edu

Table 1: Kinetic Parameters for Singlet Oxygen Reactions This table would typically include rate constants and yields for the reaction of N,N-Dichloromethanesulfonamide with hydrogen peroxide. However, specific numerical values for the rate constants of N,N-dichloromethanesulfonamide were not detailed in the provided search results, though the yield was noted as being nearly quantitative. pitt.edu For context, other systems like hypochlorite (B82951) and hydrogen peroxide have been thoroughly analyzed, showing complex rate behavior dependent on pH. youtube.com

| Reactant System | Product | Yield | Kinetic Notes |

| N,N-Dichloromethanesulfonamide + H₂O₂ | Singlet Oxygen (¹O₂) | Nearly Quantitative pitt.edu | The dichloro-compound is the key reactive species. pitt.edu |

| Chloramine (B81541) T + H₂O₂ | Singlet Oxygen (¹O₂) | Nearly Quantitative pitt.edu | Rate-determining step is the formation of the dichloro-compound. pitt.edu |

The generation of singlet oxygen from N,N-dichloromethanesulfonamide and hydrogen peroxide is part of a broader class of reactions involving N-chloro compounds and H₂O₂. The mechanism is understood to proceed through the reaction of the electrophilic chlorine atoms of the dichlorosulfonamide with the nucleophilic hydrogen peroxide.

The general mechanism for singlet oxygen generation from related species like hypochlorite involves the formation of an unstable intermediate that decomposes to produce molecular oxygen in its electronically excited singlet state. rsc.orgyoutube.com While the specific intermediates for the N,N-dichloromethanesulfonamide reaction were not detailed in the search results, the quantitative yield of ¹O₂ suggests a highly efficient pathway. pitt.edu This chemical generation of singlet oxygen is significant because ¹O₂ is a valuable and selective reagent in chemical synthesis. wikipedia.org It can participate in various oxidative reactions, such as the oxidation of protein disulfide bonds, which proceeds through reactive intermediates like thiosulfinates. nih.gov The mechanism of singlet oxygen formation from hydrogen peroxide is a topic of broad interest, with other systems like the Fenton reaction also being investigated as potential ¹O₂ sources through proposed intermediates like hydrogen tetraoxide. chemguide.co.uk

Applications of Dichloromethanesulfonamide in Advanced Organic Synthesis

Dichloromethanesulfonamide as a Reagent in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, critical for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov Dichloromethanesulfonamide serves as a valuable reagent in this context, participating in reactions that lead to the creation of these essential linkages.

One of the key applications of reagents similar to dichloromethanesulfonamide is in amination reactions. tcichemicals.com These reactions introduce a nitrogen-containing group into an organic molecule. While specific examples detailing the direct use of dichloromethanesulfonamide as a primary aminating agent are not extensively documented in the provided search results, the broader class of sulfonamides is well-established in C-N bond-forming reactions. tcichemicals.com For instance, N-substituted sulfonamides can react with alkyl halides or alcohols (via Mitsunobu conditions) to form new C-N bonds. tcichemicals.com This reactivity profile suggests the potential of dichloromethanesulfonamide to act as a precursor or reagent in similar transformations.

Recent advancements have focused on developing novel methods for C-N bond formation, including transition-metal-free approaches and biocatalytic strategies. nih.govorganic-chemistry.org The development of automated iterative processes for both N-C and C-C bond formation highlights the continuing importance of creating robust and versatile methods for constructing these bonds. chemrxiv.org

The table below summarizes different approaches to C-N bond formation, providing context for the potential applications of dichloromethanesulfonamide and related sulfonamides.

| Method | Description | Key Features | Citation |

| Nucleophilic Amination | Utilizes nucleophilic aminating agents, such as the Gabriel reagent and its analogs, to react with electrophiles like alkyl halides. | Reliable, easy to handle, and allows for the synthesis of monoprotected amines. | tcichemicals.com |

| Fukuyama Amination | Employs N-substituted sulfonamides that react with alkyl halides or alcohols under specific conditions to form C-N bonds. | The resulting sulfonamides can be selectively deprotected. | tcichemicals.com |

| Electrophilic Amination | Involves the use of electrophilic aminating agents that react with nucleophiles like Grignard reagents. | Useful for the synthesis of primary amines. | tcichemicals.comenamine.net |

| Reductive Amination | A two-step process involving the formation of an imine or enamine followed by reduction to an amine. | A widely used and versatile method for synthesizing primary, secondary, and tertiary amines. | organic-chemistry.orgmasterorganicchemistry.comacsgcipr.org |

| Transition-Metal-Free C-N Bond Formation | Benzylic C-H bonds of methylarenes can be functionalized to form C-N bonds using reagents like N-bromosuccinimide followed by a nucleophile. | Avoids the use of potentially toxic transition metals. | organic-chemistry.org |

| Biocatalytic C-N Bond Formation | Utilizes enzymes to catalyze the formation of C-N bonds, offering a green and selective alternative. | High selectivity and mild reaction conditions. | nih.gov |

| Automated Iterative Synthesis | Employs iteration-enabling groups to facilitate the automated and modular synthesis of molecules with repeated N-C bond formation. | Expands the scope of automated synthesis to include nitrogen-containing molecules. | chemrxiv.org |

Synthetic Utility in the Preparation of Complex Molecular Architectures

The synthesis of complex molecular architectures is a central goal of organic chemistry, with applications ranging from drug discovery to materials science. rsc.orgnih.govrsc.orgfluorochem.co.uk These intricate structures often require sophisticated synthetic strategies and versatile building blocks. mdpi.com The total synthesis of natural products, such as Taxol and morphine, showcases the power of organic synthesis to construct highly complex and biologically active molecules. wikipedia.orgwikipedia.orgnih.gov

While direct examples of the use of dichloromethanesulfonamide in the total synthesis of a specific complex natural product are not detailed in the provided search results, its potential utility can be inferred from the importance of sulfonamide-containing intermediates and related functionalities in such endeavors. For instance, the synthesis of complex dimeric natural products and terpenoids often involves intricate multi-step sequences where versatile reagents are crucial. rsc.orgfrontiersin.org

The development of new synthetic methods, including those for creating complex polymeric architectures and utilizing building blocks for modular synthesis, is an active area of research. rsc.orgfluorochem.co.uk These advancements expand the toolbox available to chemists for constructing novel and functional molecules. The table below highlights different strategies and concepts relevant to the synthesis of complex molecular architectures.

| Concept/Strategy | Description | Significance | Citation |

| Total Synthesis | The complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available starting materials. | Demonstrates the power of synthetic methodology and provides access to rare or difficult-to-isolate compounds. | rsc.orgwikipedia.orgwikipedia.orgnih.govfrontiersin.orgnih.gov |

| Convergent Synthesis | A strategy where different fragments of a complex molecule are synthesized separately and then joined together in the later stages of the synthesis. | Often more efficient than a linear synthesis for constructing large and complex molecules. | wikipedia.org |

| Pharmacophore-Directed Retrosynthesis | A synthetic strategy that aims to develop a structure-activity relationship profile during the course of a total synthesis. | Enables the simultaneous synthesis of a target molecule and the exploration of its biologically active components. | nih.gov |

| Complex Polymeric Architectures | The synthesis of polymers with well-defined and intricate structures, such as star polymers and bottle-brush copolymers. | Leads to materials with unique properties and applications. | rsc.org |

| Molecular Scaffolds and Building Blocks | The use of defined molecular units that can be assembled in a modular fashion to create diverse and complex architectures. | Facilitates the rapid synthesis of libraries of compounds for screening and optimization. | fluorochem.co.ukmdpi.com |

Role in the Synthesis of Specific Compound Classes

Dichloromethanesulfonamide and related sulfonamides are valuable precursors and reagents in the synthesis of several important classes of heterocyclic and acyclic compounds. cem.com Their reactivity allows for the construction of key structural motifs found in many biologically active molecules.

Aziridines

Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their high reactivity, which allows for regioselective ring-opening reactions to access a variety of functionalized amines. organic-chemistry.orgbeilstein-journals.org While dichloromethanesulfonamide itself is not explicitly mentioned as a direct precursor in the provided search results, N-sulfonyl groups are commonly used to activate the aziridine (B145994) ring. For example, N-sulfonyl aziridines can be prepared from 1,2-amino alcohols. organic-chemistry.org The Blum-Ittah aziridine synthesis provides a route to aziridines from oxiranes via an azido (B1232118) alcohol intermediate. wikipedia.org

Recent research has focused on the asymmetric synthesis of functionalized aziridines, including those containing fluorine atoms, highlighting the ongoing development in this area. beilstein-journals.org The table below summarizes different approaches to aziridine synthesis.

| Method | Starting Materials | Key Features | Citation |

| From 1,2-Amino Alcohols | 1,2-Amino Alcohols | Can be performed in a continuous flow process, minimizing handling of potentially hazardous intermediates. | organic-chemistry.org |

| Blum-Ittah Aziridine Synthesis | Oxiranes | Proceeds through a 2-azidoalcohol intermediate. | wikipedia.org |

| From Olefins | Olefins and a nitrogen source | Rhodium-catalyzed intermolecular N-aryl aziridination has been developed. | nih.gov |

| Aza-Darzens Reaction | Aldimines and diazo compounds | Allows for the diastereo- and enantioselective synthesis of CF2-functionalized aziridines. | beilstein-journals.org |

| From Cyclic N-Sulfonyl Aldimines | Cyclic N-sulfonyl aldimines and α-carbonyl sulfonium (B1226848) salts | A base-mediated [2+1] annulation and regioselective ring-opening cascade. | rsc.org |

Sulfonylureas

Sulfonylureas are a significant class of compounds, with prominent applications as herbicides and drugs for treating type II diabetes. researchgate.netjetir.orgnih.gov The classical synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. researchgate.netjetir.orgvjst.vn This reaction can be facilitated by a base. researchgate.net Given that dichloromethanesulfonamide is a type of sulfonamide, it could potentially be used as a starting material in this synthesis, although specific examples are not provided in the search results.

The development of more efficient and environmentally friendly methods for sulfonylurea synthesis is an ongoing area of research. researchgate.net This includes one-pot procedures and the use of alternative reagents to avoid hazardous isocyanates. researchgate.netnih.gov The table below outlines various synthetic routes to sulfonylureas.

| Method | Reactants | Key Features | Citation |

| Sulfonamide and Isocyanate | Sulfonamide, Isocyanate, Base | The traditional and most common method for sulfonylurea synthesis. | researchgate.netjetir.orgvjst.vn |

| From Carbamates | Amine, Diphenyl carbonate, Sulfonamide | A two-step process where a carbamate (B1207046) is formed first and then reacted with a sulfonamide. | researchgate.net |

| Convergent Synthesis | Isocyanates and Sulfonamides | A final sodium hydride-promoted reaction is used in the synthesis of specific sulfonylureas. | nih.gov |

| From Aryl-sulfonyl Hydrazine | Aryl-sulfonyl hydrazine, Alkyl- or aryl-isocyanates | A straightforward nucleophilic addition reaction. | researchgate.net |

| From Sulfonyl Carbamate | Sulfonyl carbamate, Amines | A multi-step process starting from readily available chemicals. | vjst.vn |

Other Heterocycles

The versatility of sulfonamide-based reagents extends to the synthesis of a wide range of other heterocyclic systems. cem.commdpi.comnih.govresearchgate.netresearchgate.net Heterocycles are core structures in a vast number of natural products and pharmaceutical compounds. cem.com Microwave-assisted synthesis has been shown to accelerate many heterocyclic-forming reactions. cem.com

The synthesis of complex, multi-ring heterocyclic systems is an area of active investigation. mdpi.com For example, new methods have been developed to link multiple heterocyclic rings, such as indole, 1,2,4-triazole, pyridazine, and quinoxaline, into a single molecule. mdpi.com The table below provides examples of different classes of heterocycles and their synthetic approaches.

| Heterocycle Class | Synthetic Approach | Significance | Citation |

| β-Lactams | Cyclization of an α,β-unsaturated acid chloride and a Schiff base. | Important four-membered chiral heterocycles that are versatile synthons in natural product synthesis. | cem.com |

| Pyrroles | Paal-Knorr condensation of 1,4-diketones with primary amines. | A common five-membered nitrogen-containing heterocycle found in many natural products and pharmaceuticals. | cem.com |

| Pyridines | Hantzsch pyridine (B92270) synthesis from an aldehyde, a β-ketoester, and ammonia. | Six-membered nitrogen-containing heterocycles that are important structural motifs. | cem.com |

| Thiazoles | Hantzsch synthesis from α-halocarbonyl compounds and thioamides. | A five-membered ring containing both sulfur and nitrogen, found in various bioactive compounds. | researchgate.net |

| Multi-ring Systems | Coupling of different heterocyclic precursors. | Leads to complex molecules with potentially novel biological activities. | mdpi.com |

Conclusion and Future Directions in Dichloromethanesulfonamide Research

Summary of Key Research Findings

Research into dichloromethanesulfonamide has primarily focused on its reactivity, particularly its decomposition pathways and its role as a precursor to reactive intermediates. A significant body of work has explored the copper-initiated decomposition of N,N-dichloromethanesulfonamide. oup.com These studies have shown that in the presence of copper, the compound undergoes α-elimination. connectedpapers.comoup.com

Another key area of investigation has been the reaction of dichloromethanesulfonamide with various substrates. For instance, its reaction with hydrogen peroxide has been studied, revealing that N,N-dichloromethanesulfonamide is the reactive species in the formation of singlet oxygen. acs.orgresearchgate.net The kinetics of this reaction have been investigated, highlighting that for related N-chlorosulfonamides, the rate-determining step is often the formation of the dichloro compound. researchgate.net

Furthermore, dichloromethanesulfonamide has been utilized in synthetic chemistry. It serves as a source for generating methanesulfonylnitrene, a highly reactive intermediate. acs.org This nitrene can then undergo various reactions, such as insertion into C-H and O-H bonds. connectedpapers.com The study of its decomposition has been compared to that of other nitrogen-containing compounds like N,N-dichlorourethane and ethyl azidoformate to understand the underlying mechanisms. connectedpapers.com Research has also touched upon the synthesis of dichloromethanesulfonamides and their potential applications, including in the development of new antiamebic agents. grafiati.comacs.org

A summary of key reactions involving N,N-Dichloromethanesulfonamide is presented in the table below.

| Reactant(s) | Conditions | Product(s)/Intermediate(s) | Research Focus |

| N,N-Dichloromethanesulfonamide | Copper-initiated | Methanesulfonylnitrene | α-Elimination, Intermediate Generation connectedpapers.comoup.com |

| N,N-Dichloromethanesulfonamide, Hydrogen Peroxide | Not specified | Singlet Oxygen | Reaction Kinetics, Reactive Oxygen Species Generation acs.orgresearchgate.net |

| N,N-Dichloromethanesulfonamide | Thermal/Photolytic | Methanesulfonylnitrene | Nitrene Insertion Reactions connectedpapers.comacs.org |

Emerging Research Avenues for Dichloromethanesulfonamide Chemistry

The existing body of research on dichloromethanesulfonamide opens up several promising avenues for future investigation. One of the most significant emerging areas is the application of this compound in the synthesis of complex molecules and novel materials. The generation of methanesulfonylnitrene from dichloromethanesulfonamide provides a powerful tool for C-N bond formation and C-H amination, which are fundamental transformations in organic synthesis. connectedpapers.comacs.org Future work could focus on expanding the scope of these nitrene transfer reactions to more complex and functionalized substrates, potentially leading to the efficient synthesis of novel heterocyclic compounds and alkaloids.

Another burgeoning research direction lies in medicinal chemistry. The reported antiamebic activity of compounds derived from dichloromethanesulfonamides suggests potential for the development of new therapeutic agents. grafiati.comacs.org Systematic studies exploring the structure-activity relationship of dichloromethanesulfonamide analogs could lead to the discovery of more potent and selective drug candidates. Furthermore, the ability of the N,N-dichloromethanesulfonamide-hydrogen peroxide system to generate singlet oxygen could be harnessed for applications in photodynamic therapy or as a disinfectant. acs.orgresearchgate.net

The exploration of dichloromethanesulfonamide's reactivity with a broader range of substrates is also a promising field. Investigating its reactions with unsaturated systems, such as alkenes and alkynes, could lead to new methods for the synthesis of functionalized sulfonamides. Moreover, its potential as an oxidizing agent in various organic transformations remains largely unexplored.

Potential for Novel Synthetic Methodologies and Reagents

Future advancements in the chemistry of dichloromethanesulfonamide will likely be driven by the development of novel synthetic methodologies and the design of new reagents. While copper has been traditionally used to initiate its decomposition, there is significant potential for exploring other transition metals as catalysts. oup.comconnectedpapers.comoup.com The development of catalytic systems based on more abundant and less toxic metals could provide more sustainable and efficient methods for generating sulfonylnitrenes. researchgate.net Furthermore, the design of chiral catalysts could enable enantioselective C-H amination reactions, a highly sought-after transformation in modern synthetic chemistry.

There is also an opportunity to develop new reagents based on the dichloromethanesulfonamide scaffold. By modifying the substituents on the methanesulfonyl group, it may be possible to tune the reactivity and selectivity of the corresponding nitrene intermediate. This could lead to the development of "designer" nitrene precursors for specific synthetic applications.

The development of novel polymerization methodologies could also intersect with dichloromethanesulfonamide chemistry. weiyougroup.orgsc.edumdpi.com For instance, the functionalization of polymers with dichloromethanesulfonamide units could lead to new reactive polymers capable of surface modification or the controlled release of reactive nitrogen species. Additionally, new synthetic strategies that avoid the use of potentially hazardous reagents in the preparation of dichloromethanesulfonamide itself would be a valuable contribution to green chemistry. ineosopen.org The pursuit of these novel synthetic approaches will be crucial for unlocking the full potential of dichloromethanesulfonamide as a versatile reagent in organic synthesis and materials science.

Q & A

Q. Q1. What are the established synthetic routes for dichloromethanesulfonamide, and how do reaction conditions influence yield?

Methodological Answer: Dichloromethanesulfonamide is synthesized via sulfonation of dichloromethane followed by amidation. Key steps include:

- Sulfonation : Using chlorosulfonic acid (ClSO₃H) under controlled temperature (0–5°C) to avoid over-sulfonation .

- Amidation : Reaction with ammonia or primary amines in anhydrous solvents (e.g., THF) at reflux. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmosphere to prevent hydrolysis .

- Characterization : Confirm purity via NMR (¹H/¹³C) and IR spectroscopy (S=O stretch at 1350–1150 cm⁻¹) .

Q. Q2. How do solvent polarity and pH affect the solubility of dichloromethanesulfonamide?

Methodological Answer:

- Solvent Polarity : Dichloromethanesulfonamide exhibits higher solubility in polar aprotic solvents (e.g., DMSO, DMF) due to strong dipole interactions with the sulfonamide group. In non-polar solvents (e.g., hexane), solubility drops below 0.1 mg/mL .

- pH Dependence : Solubility increases in alkaline conditions (pH > 10) due to deprotonation of the sulfonamide NH group. Below pH 6, protonation reduces solubility by 40–60% .

Advanced Research Questions

Q. Q3. What analytical techniques are most effective for resolving contradictions in reported spectral data for dichloromethanesulfonamide derivatives?

Methodological Answer: Conflicting spectral data (e.g., NMR shifts, IR peaks) often arise from impurities or tautomerism. To resolve discrepancies:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ for CCl₂SO₂NH₂: calculated 191.9412) .

X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles, conformation) .

Dynamic NMR : Detect tautomeric equilibria (e.g., NH proton exchange rates) under variable temperatures .

Q. Q4. How can computational modeling predict the reactivity of dichloromethanesulfonamide in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states (e.g., B3LYP/6-31G* level). Key parameters include LUMO energy (electron-deficient sulfonyl group) and Fukui indices for electrophilic sites .

- MD Simulations : Predict solvent effects (e.g., solvation shells in DMSO vs. water) using GROMACS .

Q. Q5. What experimental designs minimize bias when studying dichloromethanesulfonamide’s biological activity?

Methodological Answer:

- Blinded Assays : Assign compound codes to avoid observer bias in cytotoxicity studies .

- Positive/Negative Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase assays) .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address inconsistencies in reported catalytic activity of dichloromethanesulfonamide-based complexes?

Methodological Answer:

- Meta-Analysis : Follow PRISMA guidelines to systematically review literature (e.g., filter studies by catalyst loading, substrate scope) .

- Sensitivity Analysis : Test variables like trace moisture (Karl Fischer titration) or ligand purity (HPLC) .

- Collaborative Trials : Reproduce key experiments across independent labs using standardized protocols .

Q. Q7. What statistical methods validate the stability of dichloromethanesulfonamide under accelerated degradation conditions?

Methodological Answer:

- ANOVA : Compare degradation rates (e.g., 40°C/75% RH vs. 25°C) across batches .

- Principal Component Analysis (PCA) : Identify outliers in FTIR or HPLC datasets .

- Arrhenius Modeling : Predict shelf-life using activation energy (Eₐ) derived from thermal stress tests .

Advanced Method Development

Q. Q8. How can in situ spectroscopic techniques monitor dichloromethanesulfonamide’s reaction kinetics?

Methodological Answer:

Q. Q9. What strategies optimize enantioselective synthesis of chiral dichloromethanesulfonamide derivatives?

Methodological Answer:

- Chiral Auxiliaries : Use (R)-BINOL-based catalysts for asymmetric sulfonylation .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to separate enantiomers .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.